Diastereoselective Reduction: Cis:Trans Ratio of 60:40
Reduction of 3-methylcyclopentanone with lithium aluminum hydride (LiAlH₄) yields a product mixture containing 60% cis-3-methylcyclopentanol and 40% trans-3-methylcyclopentanol [1]. This 1.5:1 diastereomeric ratio directly impacts the availability of the (1R,3S) stereoisomer: since the (1R,3S) configuration corresponds to the cis diastereomer, synthetic routes that proceed through ketone reduction will afford the desired stereoisomer only as part of this mixture, necessitating additional purification or chiral resolution steps.
| Evidence Dimension | Product ratio from ketone reduction |
|---|---|
| Target Compound Data | 60% cis-3-methylcyclopentanol |
| Comparator Or Baseline | 40% trans-3-methylcyclopentanol |
| Quantified Difference | 20 percentage point higher yield of cis diastereomer (ratio 1.5:1) |
| Conditions | Reduction with LiAlH₄ in tetrahydrofuran |
Why This Matters
This ratio informs process chemists of the expected stereoisomeric composition from non-stereoselective reduction, enabling accurate yield calculations and purification strategies for obtaining the (1R,3S) stereoisomer.
- [1] Pearson. Show how you would synthesize the following alcohol by reducing a... Study Prep in Pearson+. View Source
